molecular formula C22H20ClN5O2S B2827132 6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone CAS No. 439112-35-3

6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone

Cat. No.: B2827132
CAS No.: 439112-35-3
M. Wt: 453.95
InChI Key: HCEAJHFCIMLZRL-UHFFFAOYSA-N
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Description

6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a sulfanyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chlorobenzyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable thiol reagent under basic conditions to form the chlorobenzyl sulfanyl intermediate.

    Cyclization: The intermediate is then reacted with a cyclopentanone derivative in the presence of a base to form the triazole core.

    Substitution: Finally, the phenyl group is introduced through a substitution reaction using a suitable reagent.

Industrial Production Methods

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Medicine: It may be used in the development of new drugs due to its unique chemical structure and potential biological activity.

    Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-[(4-chlorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

What sets 6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone apart is its unique combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methoxy]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-2-27-19(24-25-22(27)31-15-16-8-10-17(23)11-9-16)14-30-20-12-13-21(29)28(26-20)18-6-4-3-5-7-18/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEAJHFCIMLZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)COC3=NN(C(=O)C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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